1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with aromatic groups. The molecular structure suggests potential biological activity, particularly in the realm of pharmacology, where such compounds are often investigated for their therapeutic properties.
The compound falls under the category of sulfonamide derivatives and piperazine-containing compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific structural features of 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine typically involves several key steps:
The synthetic route may vary depending on the availability of starting materials and desired yield, but generally follows established protocols for piperazine derivatives .
The molecular formula for 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is . The compound features:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its structure and understand its potential interactions with biological macromolecules.
1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions typical of piperazine derivatives:
These reactions are essential for optimizing the compound's pharmacological properties .
The mechanism of action for 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is likely related to its interaction with specific biological targets. Compounds in this class often act by inhibiting key enzymes or receptors involved in disease processes:
Understanding these interactions at a molecular level requires further experimental data from biochemical assays .
1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine exhibits several notable physical and chemical properties:
Characterization techniques such as HPLC (High Performance Liquid Chromatography) can be employed to assess purity and stability .
1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has potential applications in various fields:
Further research into its efficacy and safety profile will be necessary to establish its viability as a therapeutic agent .
The epidemiological landscape of psychostimulant use disorders underscores the critical need for targeted pharmacotherapies. According to recent data, drug overdose deaths in the United States surpassed 100,000 for the first time in 2021, with cocaine and methamphetamine implicated in approximately 50% of these fatalities [2]. This mortality crisis stems from the potent reinforcing effects of psychostimulants mediated through the dopamine transporter (DAT). Cocaine and methamphetamine bind DAT to inhibit dopamine reuptake, causing extracellular dopamine accumulation in reward pathways like the mesolimbic system. This neurochemical disruption creates intense euphoria that reinforces drug-seeking behavior and establishes compulsive use patterns [2].
Table 1: Key Epidemiological Data on Psychostimulant Use Disorders
Parameter | Statistics | Clinical Significance |
---|---|---|
Annual US drug overdose deaths (2021) | >100,000 | Historic high reflecting escalating crisis |
Involvement of psychostimulants | ~50% of overdose deaths | Cocaine and methamphetamine as primary contributors |
Relapse rates post-abstinence | 40-60% within 1 year | Highlights treatment-resistant nature of PSUD |
FDA-approved pharmacotherapies | None currently available | Critical unmet medical need |
Despite decades of research, no FDA-approved pharmacotherapies exist for psychostimulant use disorders, contrasting sharply with medication-assisted treatments available for opioid use disorder [2]. Psychosocial interventions alone show limited efficacy due to neurobiological changes induced by chronic psychostimulant use, including dendritic remodeling in prefrontal cortical regions governing impulse control and decision-making. This treatment gap necessitates novel pharmacological approaches targeting the DAT without inducing reinforcing effects. Compounds like 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (JJC8-091) represent promising candidates due to their ability to block cocaine's effects while lacking intrinsic reinforcing properties in preclinical models [2].
Atypical DAT inhibitors represent a pharmacologically distinct class of compounds that bind DAT without eliciting cocaine-like neurochemical or behavioral effects. 1-[(4-Butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (designated as JJC8-091 in research settings) exemplifies this category through its unique interaction with DAT conformations [2]. Unlike cocaine, which stabilizes DAT in an outward-facing conformation, JJC8-091 preferentially binds inward-facing DAT states. This conformational selectivity prevents dopamine efflux while permitting transporter internalization, thereby producing a distinct neurochemical profile characterized by attenuated dopamine surges in the nucleus accumbens [2].
Table 2: Comparative Pharmacology of Typical vs. Atypical DAT Inhibitors
Pharmacological Property | Classical DAT Inhibitors (e.g., Cocaine) | Atypical Inhibitors (e.g., JJC8-091) |
---|---|---|
DAT binding conformation | Outward-facing | Inward-facing |
Dopamine elevation profile | Rapid, high-amplitude surge | Slow, sustained increase |
Reinforcing effects in SA | High | Negligible |
Cocaine blockade efficacy | Partial at behaviorally relevant doses | Effective |
Abuse liability | Significant | Minimal |
DAT affinity (Ki) | ~200-300 nM (variable) | 230 nM |
Molecular studies using DAT mutants (Y156F and Y335A) reveal that JJC8-091's binding orientation differs fundamentally from cocaine. While cocaine's binding affinity decreases >100-fold in Y156F mutants, JJC8-091 maintains relatively stable binding (affinity ratio <10), confirming its independence from the orthosteric binding pocket [2]. This alternative binding mode underlies its atypical behavioral profile: in rodent models, JJC8-091 reduces cocaine and methamphetamine self-administration without exhibiting stimulant properties itself. Specifically, it blocks cocaine-induced reinstatement of drug-seeking behavior—a preclinical model of relapse—at doses that do not disrupt normal motivated behaviors [2].
The structural determinants of JJC8-091's atypical profile involve synergistic interactions between its butoxyphenyl sulfonyl and fluorophenyl piperazine moieties. The butoxy chain enhances membrane permeability while the fluorophenyl group optimizes DAT affinity. Unlike earlier analogues such as GBR12909 (which failed due to hERG channel interactions), JJC8-091 exhibits >400-fold selectivity for DAT over SERT, minimizing off-target effects [2]. However, its moderate DAT affinity (Ki = 230 nM) and species-dependent variability (Ki = 2.7 µM in nonhuman primates) represent limitations addressed through structural refinements in newer generations of atypical DAT inhibitors [2].
The piperazine moiety (C₄H₁₀N₂) constitutes a privileged scaffold in neuropharmacological agents due to its favorable physicochemical properties and structural versatility. As a six-membered heterocycle featuring two nitrogen atoms at positions 1 and 4, it provides distinct protonation sites adaptable for salt formation and hydrogen bonding [3] [4]. In 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, the piperazine ring serves as a critical pharmacophore that coordinates DAT interactions while modulating blood-brain barrier permeability [3] [4].
Piperazine-containing compounds exhibit enhanced solubility profiles compared to their non-cyclic analogues due to the scaffold's basicity (pKa ~9 for N4-nitrogen), which facilitates salt formation at physiological pH. This property addresses the hydrophobicity challenges posed by the compound's aromatic domains, particularly the lipophilic butoxyphenyl group. The piperazine ring's conformational flexibility enables optimal positioning of the 2-fluorophenyl moiety within DAT's transmembrane domains, while its nitrogen atoms form hydrogen bonds with Asp79 and Ser421 residues in the transporter's binding pocket [3] [4].
Table 3: Structural Advantages of Piperazine Scaffolds in CNS Drug Design
Property | Contribution to Drug Design | Manifestation in Target Compound |
---|---|---|
Basicity (pKa ~9) | Enhances water solubility via salt formation | Improved bioavailability profiles |
Dual nitrogen sites | Permits diverse substitution patterns | N1-sulfonylation, N4-arylation options |
Conformational flexibility | Adapts to protein binding pockets | Optimizes DAT binding orientation |
Hydrogen bonding capacity | Strengthens target interactions | Forms bonds with DAT residues |
Metabolic stability modulation | Blocks vulnerable sites | N-methylation reduces N-dealkylation |
Structure-activity relationship (SAR) studies highlight the piperazine scaffold's critical role in balancing DAT affinity and metabolic stability. Early analogues like 4b exhibited exceptional DAT affinity (Ki = 2.60 nM) but suffered rapid microsomal degradation (4% remaining after 1 hour) [2]. Introduction of lipophilic substituents on the piperazine ring—particularly at the butoxyphenyl sulfonyl domain—improved metabolic resistance by sterically blocking cytochrome P450 access. Bioisosteric replacements with homopiperazine or piperidine rings further enhanced stability; piperidine analogues demonstrated 2-fold increases in microsomal half-life (t₁/₂ >60 minutes) [2].
The strategic incorporation of fluorine at the ortho position of the phenyl ring attached to piperazine exemplifies rational design. Fluorine's strong electronegativity creates a dipole moment that enhances membrane permeability while its small atomic size avoids steric clashes. This modification, combined with the butoxy group's optimal chain length (C4), yields a calculated multiparameter optimization (MPO) score of 5.2—significantly higher than earlier compounds like 5a (MPO=2.7) [2] [4]. These features collectively enable 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine to achieve CNS penetration while resisting first-pass metabolism, positioning it as a promising template for next-generation atypical DAT inhibitors.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9